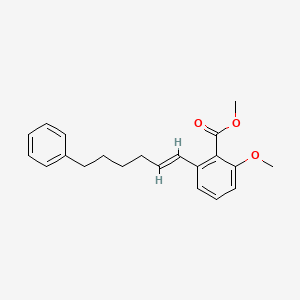
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester, commonly known as 2-Methoxy-6-PHE, is an organic compound that has been used in various scientific research applications due to its unique properties. It is a white, crystalline solid with a melting point of approximately 104°C and a boiling point of approximately 250°C. 2-Methoxy-6-PHE is a member of the class of compounds known as phenylhexenylbenzoic acid esters, which have been studied for their potential therapeutic uses as well as for their use in laboratory experiments.
Scientific Research Applications
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates, including terpene compounds and fatty acids, using palladium catalysts, is a significant application area. This process facilitates the synthesis of esters from alternative feedstocks, contributing to resource savings, waste minimization, and environmental safety. The methodology supports the chemical industry's shift towards more sustainable practices, particularly in polymer production (Sevostyanova & Batashev, 2023).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters underlines another application domain. These derivatives, having specific properties based on functional groups, substitution degree, and pattern, are synthesized through reactions with various acids and activating agents. Xylan esters, in particular, show promise for drug delivery applications due to their ability to form spherical nanoparticles. Such developments underline the role of chemical synthesis in advancing materials science and biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Fatty Acid Methyl Esters: Analysis and Reliability
Research on the analysis and reliability of fatty acid methyl esters, critical for gas-liquid chromatography, highlights the importance of rapid, accurate methods for their preparation. These studies contribute to the fields of food science and biochemistry by providing insights into the composition of various oils and fats, essential for understanding their nutritional and industrial applications (Bannon, Breen, Craske, Trong Hai, Harper, & O'Rourke, 1982).
Methyl Paraben in Cosmetics: Analytical Method Developments
Methyl paraben, a widely used preservative in cosmetics, underscores the necessity for precise analytical methods to ensure product safety and regulatory compliance. Various techniques, including spectrophotometric and HPLC methods, have been developed to quantify its presence, illustrating the intersection of chemistry with consumer safety and regulatory standards (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Polyhydroxyalkanoates: Biosynthesis and Applications
The study of Polyhydroxyalkanoates (PHAs), intracellular biodegradable microbial polymers, represents a significant application in biotechnology and materials science. PHAs, synthesized from various hydroxyalkanoic acids, demonstrate the potential for producing biodegradable plastics, highlighting the role of microbial biosynthesis in developing sustainable materials (Amara, 2010).
properties
IUPAC Name |
methyl 2-methoxy-6-[(E)-6-phenylhex-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-23-19-16-10-15-18(20(19)21(22)24-2)14-9-4-3-6-11-17-12-7-5-8-13-17/h5,7-10,12-16H,3-4,6,11H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEZXZNKWLESRT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)
![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)
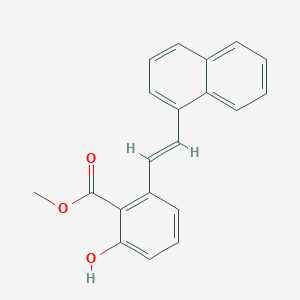

![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)
![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)
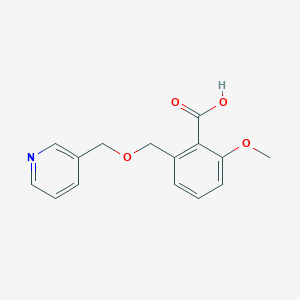
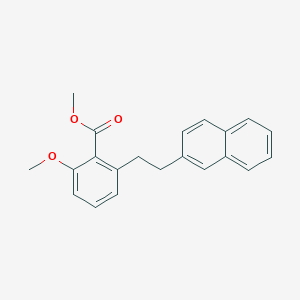
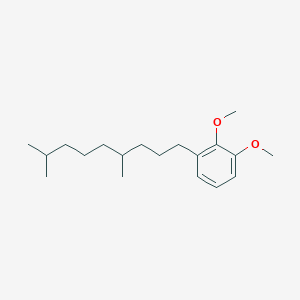
![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)
![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)
![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)